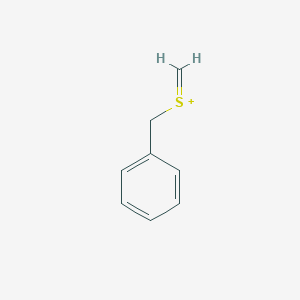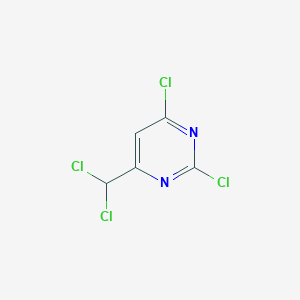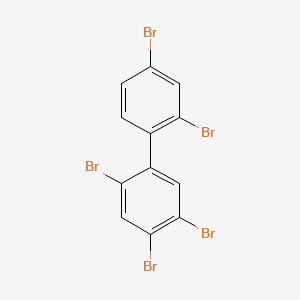![molecular formula C10H17NO B14408116 2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol CAS No. 81274-69-3](/img/structure/B14408116.png)
2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce various alcohols or amines.
Scientific Research Applications
2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-: This compound shares a similar cyclopentane ring structure but differs in its functional groups.
1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): Another compound with a similar core structure but different substituents.
Uniqueness
2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
81274-69-3 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,4-dimethyl-1,3,4,6,7,7a-hexahydrocyclopenta[c]pyridin-6-ol |
InChI |
InChI=1S/C10H17NO/c1-7-5-11(2)6-8-3-9(12)4-10(7)8/h4,7-9,12H,3,5-6H2,1-2H3 |
InChI Key |
QORFIMGTJUTLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2C1=CC(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



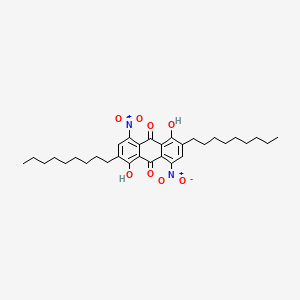
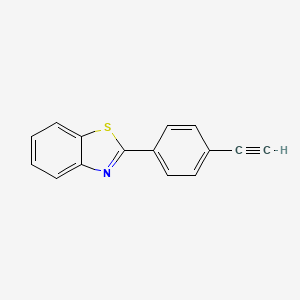
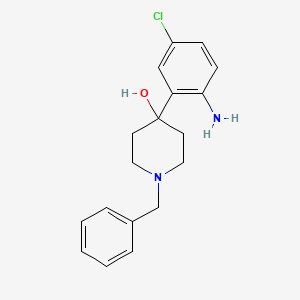
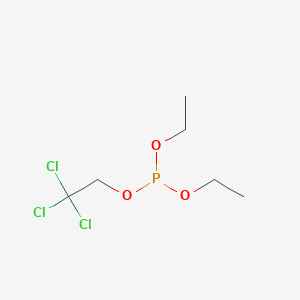

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
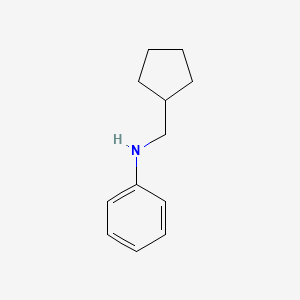
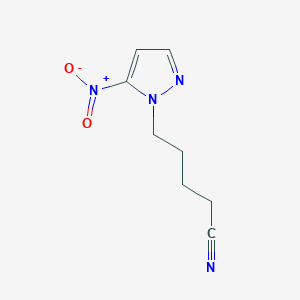
![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
